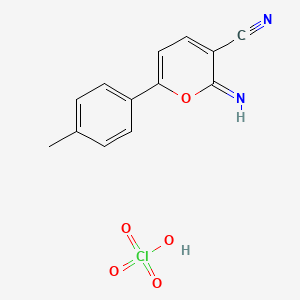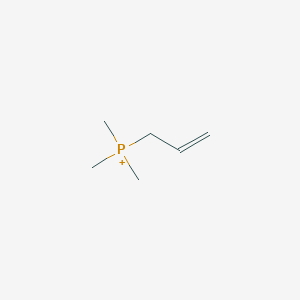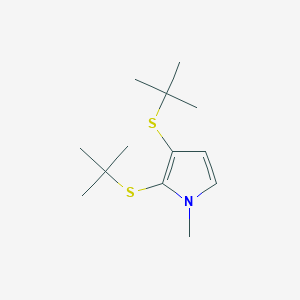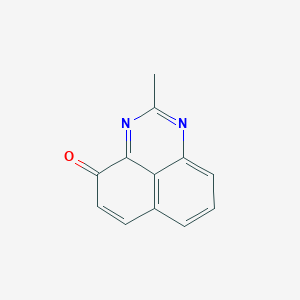
4H-Perimidin-4-one, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Perimidin-4-one, 2-methyl- is a heterocyclic compound that belongs to the class of pyrimidinones It features a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 4 and a methyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Perimidin-4-one, 2-methyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and oxidation steps. The reaction conditions often involve the use of catalysts such as zinc chloride (ZnCl₂) and solvents like ethanol or acetic acid .
Industrial Production Methods: Industrial production of 4H-Perimidin-4-one, 2-methyl- may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4H-Perimidin-4-one, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce hydroxyl derivatives
Scientific Research Applications
4H-Perimidin-4-one, 2-methyl- has a broad range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases, including inflammatory conditions and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4H-Perimidin-4-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: This compound shares a similar core structure but has a hydroxyl group at position 9, which can influence its reactivity and biological activity.
2-Methyl-1,4-naphthoquinone: Another related compound with a different ring structure but similar methyl substitution, used in various chemical and biological applications.
Uniqueness: 4H-Perimidin-4-one, 2-methyl- is unique due to its specific substitution pattern and the presence of both nitrogen atoms and a carbonyl group in the ring. This combination of features contributes to its distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
61903-57-9 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methylperimidin-4-one |
InChI |
InChI=1S/C12H8N2O/c1-7-13-9-4-2-3-8-5-6-10(15)12(14-7)11(8)9/h2-6H,1H3 |
InChI Key |
KAAUJFVNDRIIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC3=C2C(=N1)C(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B14545569.png)
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
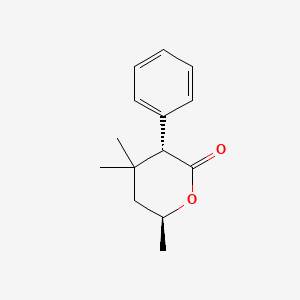
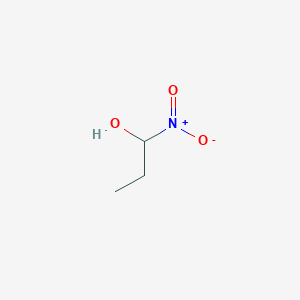
![2-[2-(Thiophen-2-yl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14545627.png)
![2-{[(3-Fluorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14545630.png)

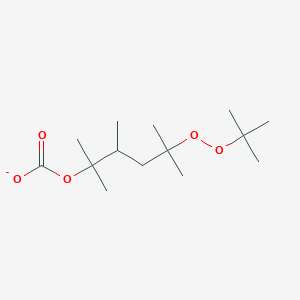
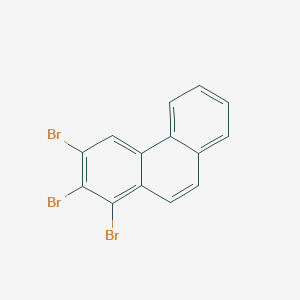
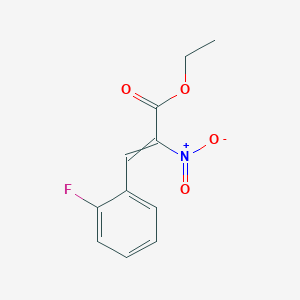
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
